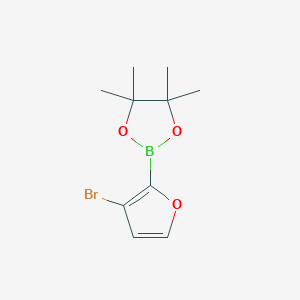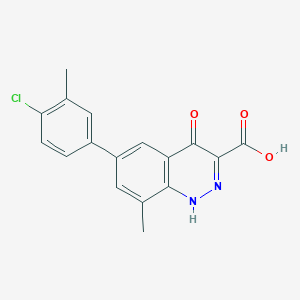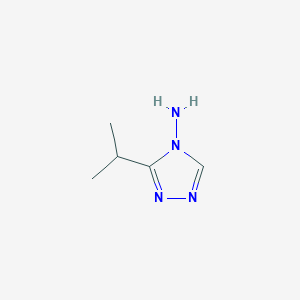
3-Isopropyl-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropyl-4H-1,2,4-triazol-4-amine is a heterocyclic compound that belongs to the 1,2,4-triazole family. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The unique structure of 1,2,4-triazoles allows them to interact with various biological receptors through hydrogen bonding and dipole interactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-4H-1,2,4-triazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of isopropylamine with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the triazole ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved using microwave irradiation to accelerate the reaction. This method offers advantages such as reduced reaction times and higher yields. The process involves the use of aminoguanidine hydrochloride and succinic anhydride as starting materials .
Análisis De Reacciones Químicas
Types of Reactions: 3-Isopropyl-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products: The major products formed from these reactions include substituted triazoles, amine derivatives, and oxides .
Aplicaciones Científicas De Investigación
3-Isopropyl-4H-1,2,4-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: It is investigated for its potential as an anticancer and antiviral agent.
Industry: The compound is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Isopropyl-4H-1,2,4-triazol-4-amine involves its interaction with biological targets through hydrogen bonding and dipole interactions. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit cytochrome P-450-dependent enzymes, affecting the biosynthesis of essential molecules .
Comparación Con Compuestos Similares
- 4H-1,2,4-Triazol-3-amine
- 4-Amino-4H-1,2,4-triazole
- 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
Comparison: 3-Isopropyl-4H-1,2,4-triazol-4-amine is unique due to its isopropyl group, which enhances its lipophilicity and potentially its biological activity. Compared to other triazole derivatives, it may exhibit different pharmacokinetic properties and biological activities .
Propiedades
Fórmula molecular |
C5H10N4 |
|---|---|
Peso molecular |
126.16 g/mol |
Nombre IUPAC |
3-propan-2-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C5H10N4/c1-4(2)5-8-7-3-9(5)6/h3-4H,6H2,1-2H3 |
Clave InChI |
ZZHUTYSLPOTJOM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NN=CN1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



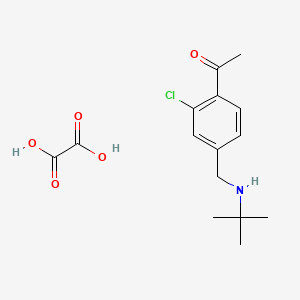

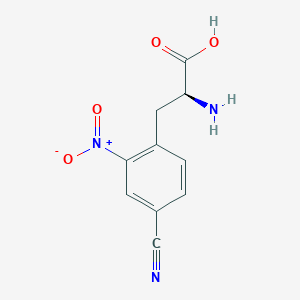

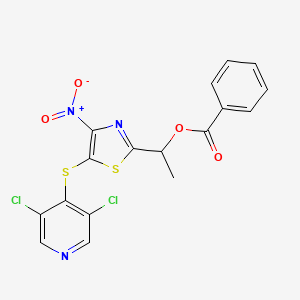


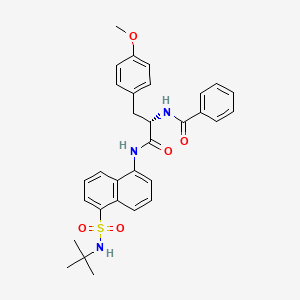


![2-(7-Amino-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-3-yl)ethanol](/img/structure/B13106800.png)
